Butyldimethyl(dimethylamino)silane (CAS 181231-67-4) is a monofunctional aminosilane widely utilized as a silylating agent, protecting group, and surface modifier [1]. Featuring a linear n-butyl chain and a dimethylamino leaving group, this compound offers a balanced profile of moderate steric shielding and high hydrophobicity. In industrial procurement, it is primarily valued for its ability to efficiently derivatize alcohols, amines, and carboxylic acids without generating corrosive acidic byproducts, making it an effective reagent for scale-up in fine chemical synthesis and advanced materials manufacturing [2].
Substituting Butyldimethyl(dimethylamino)silane with more common chlorosilanes, such as butyldimethylchlorosilane, introduces severe process limitations. Chlorosilanes generate hydrogen chloride gas upon reaction, necessitating the addition of stoichiometric amine bases and resulting in the formation of voluminous hydrochloride salts[1]. These salts require labor-intensive filtration steps, reduce overall yield, and can contaminate sensitive substrates in microelectronics or chromatography. Furthermore, substituting with standard trimethylsilyl (TMS) reagents fails because TMS ethers lack sufficient hydrolytic stability to survive multi-step aqueous workups [2]. Therefore, exact procurement of this aminosilane is critical for base-free processing and durable protection.
Unlike traditional chlorosilane reagents which generate corrosive hydrogen chloride and require the addition of amine bases—resulting in voluminous amine hydrochloride salts that must be filtered—Butyldimethyl(dimethylamino)silane utilizes a dimethylamino leaving group [1]. Upon reaction with hydroxyl or amine groups, it releases only dimethylamine gas (boiling point ~7 °C). This allows for a completely base-free, filtration-free silylation process, significantly streamlining industrial scale-up and reducing reactor corrosion [2].
| Evidence Dimension | Byproduct generation and downstream processing |
| Target Compound Data | Releases volatile dimethylamine (BP 7 °C); no base required, no salts formed. |
| Comparator Or Baseline | Butyldimethylchlorosilane (BDMSCl) generates HCl; requires stoichiometric base and salt filtration. |
| Quantified Difference | Eliminates 100% of salt filtration steps and avoids corrosive HCl. |
| Conditions | Standard liquid-phase silylation of alcohols/amines. |
Removing the salt filtration step reduces cycle time and improves overall yield in large-scale pharmaceutical and fine chemical manufacturing.
When modifying silica surfaces or synthesizing bonded phases, the steric profile of the silylating agent dictates the maximum achievable grafting density. The linear n-butyl chain in Butyldimethyl(dimethylamino)silane presents a smaller steric footprint compared to the bulky tert-butyl group in tert-butyldimethylsilyl (TBDMS) reagents [1]. This reduced steric hindrance allows for tighter packing and higher surface coverage (µmol/m²), while still providing greater hydrophobicity compared to standard trimethylsilyl (TMS) capping agents [2].
| Evidence Dimension | Steric hindrance and surface grafting density |
| Target Compound Data | Linear n-butyl group allows high-density packing. |
| Comparator Or Baseline | tert-Butyldimethyl(dimethylamino)silane (tBDMDMAS) is sterically hindered, limiting maximum surface coverage. |
| Quantified Difference | Higher µmol/m² grafting density on silica substrates compared to tert-butyl analogs. |
| Conditions | Silica surface functionalization for bonded phases. |
Higher grafting density translates directly to improved hydrolytic stability and better peak resolution in chromatographic stationary phases.
In multi-step organic synthesis, protecting groups must withstand various aqueous workups. Trimethylsilyl (TMS) ethers are labile to mild aqueous acids or bases. By incorporating an n-butyl chain, Butyldimethyl(dimethylamino)silane provides a significantly more robust protecting group [1]. The increased lipophilicity and moderate steric shielding of the n-butyldimethylsilyl (BDMS) ether extend its hydrolytic half-life by orders of magnitude compared to TMS, without the extreme deprotection difficulty associated with TBDMS ethers [2].
| Evidence Dimension | Hydrolytic stability of resulting silyl ether |
| Target Compound Data | n-Butyldimethylsilyl (BDMS) ethers resist mild aqueous workups. |
| Comparator Or Baseline | Trimethylsilyl (TMS) ethers hydrolyze rapidly in the presence of moisture or mild acid. |
| Quantified Difference | Orders of magnitude increase in hydrolytic half-life. |
| Conditions | Aqueous workup conditions in multi-step synthesis. |
Procuring this reagent ensures that protected intermediates survive downstream reaction steps and purifications that would otherwise cleave standard TMS groups.
Because it releases volatile dimethylamine instead of corrosive hydrogen chloride, this aminosilane is selected for the silylation of acid-sensitive APIs and intermediates. It eliminates the need for amine bases and the subsequent filtration of hydrochloride salts, streamlining scale-up and minimizing contamination risks [1].
The linear n-butyl group provides a balance of low steric hindrance and high hydrophobicity, making it a highly effective capping agent for silica-based stationary phases. It achieves higher grafting densities than tert-butyl analogs, effectively shielding residual silanols to improve peak shape and column longevity [2].
In semiconductor manufacturing, aminosilanes are selected over chlorosilanes to prevent HCl-induced etching of sensitive substrates or reactor components. The volatility of Butyldimethyl(dimethylamino)silane and its clean thermal decomposition profile make it a strong candidate for depositing hydrophobic silicon-containing thin films [3].
Flammable;Irritant